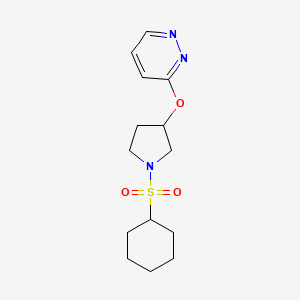

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains a pyrrolidine ring and a pyridazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridazine is a six-membered ring with two nitrogen atoms. The compound also contains a cyclohexylsulfonyl group, which is a sulfonyl group attached to a cyclohexane ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, as well as the cyclohexylsulfonyl group . The spatial orientation of these groups and their substituents could significantly influence the compound’s properties and biological activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Researchers have been interested in synthesizing novel heterocyclic compounds that contain a sulfonamido moiety, aiming to explore their use as antibacterial agents. For instance, the synthesis of new derivatives producing pyran, pyridine, and pyridazine derivatives has been reported. These compounds have been evaluated for their antibacterial activity, with several showing high activities. This research indicates the potential of sulfonamido-containing heterocycles in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Photoinduced Transformations

Another application involves N-radical-initiated cyclization for the synthesis of sulfonated 3,4-dihydro-2H-pyrroles under photoinduced conditions without the need for catalysts. This process has been shown to efficiently produce a variety of functional groups, indicating its utility in synthesizing complex molecules efficiently at room temperature (Mao, Yuan, Li, & Wu, 2017).

Metal-Free Mild Oxidation in Aqueous Medium

A study demonstrated that thiols could be efficiently oxidized to disulfides in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous media under mild and metal-free conditions. This research provides a method for synthesizing symmetrical disulfides, which are valuable in various chemical transformations (Samanta, Ray, Ghosh, & Biswas, 2016).

Water Oxidation by Ru Complexes

The development of dinuclear complexes for water oxidation presents a significant advancement in the field of catalysis. These complexes have been shown to evolve oxygen efficiently in the presence of Ce(IV)-CF3SO3H solution, demonstrating their potential in applications requiring water oxidation. Turnover numbers for these reactions have been notably high, indicating the efficiency of these complexes in catalytic processes (Zong & Thummel, 2005).

Synthesis of Sulfonylated Anti-Indeno[1,2-d]pyridazines

Research into the synthesis of sulfonylated anti-indeno[1,2-d]pyridazines via oxidative three-component 1,5-enyne-bicyclization using an I2/TBHP catalytic oxidative system highlights the ability to construct complex molecules. This process results in the formation of multiple bonds, including C–S, C–C, and C–N, showing the versatility of this synthetic approach in creating functionalized heterocycles (Jiang et al., 2016).

Wirkmechanismus

The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s used. Pyrrolidine derivatives have been found to have various biological activities, but without specific information, it’s difficult to predict the mechanism of action of this particular compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPKTKDZARIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)

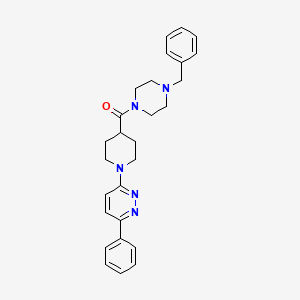

methanone](/img/structure/B2870877.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)